molecular formula C8H13NS B1586173 Isothiocyanatocycloheptane CAS No. 81542-16-7

Isothiocyanatocycloheptane

Cat. No. B1586173
CAS RN: 81542-16-7
M. Wt: 155.26 g/mol
InChI Key: ZGNJAJWMDQTLQC-UHFFFAOYSA-N
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Description

Isothiocyanatocycloheptane is a type of isothiocyanate (ITC), which are bioactive products resulting from enzymatic hydrolysis of glucosinolates . The molecular formula of this compound is C8H13NS .


Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis route has been explored where isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques. For instance, a tool named “What is this? (WIT)” can be used for fully automated structure determination of small molecules concurrent with single crystal data collection and processing . Another method involves using a diffractometer specifically designed for 3D ED/microED .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various mathematical tools for model sensitivity and uncertainty analysis . These tools can help in determining key model input parameters that drive the uncertainty in predicted model outputs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, high-throughput material research can be used to measure physical properties and biological performance of many different polymeric biomaterials .

Scientific Research Applications

Environmental Monitoring

Isothiocyanatocycloheptane and its derivatives, including isocyanatocyclohexane, have been identified as significant compounds in urban and industrial air. They are used in the automobile industry, building insulation, and the manufacture of various products such as foams, rubber, paints, and varnishes. Their presence in different environments has been studied using advanced analytical methods, highlighting their relevance in environmental monitoring and pollution assessment (Gallego et al., 2007).

Agrochemical Synthesis

Isothiocyanates, including this compound, play a crucial role as reactive intermediates in the synthesis of agrochemicals. They are instrumental in constructing vital carboxylic functions and heterocycles, such as tetrazolones, thiazoles, and uracils, essential for agrochemical development (Lamberth, 2021).

Medicinal Chemistry

Isothiocyanates from cruciferous vegetables, similar in structure to this compound, have been extensively studied for their disease preventive and therapeutic effects. They have been utilized in clinical trials against various diseases, including cancer and autism, suggesting their potential incorporation into larger disease mitigation efforts (Palliyaguru et al., 2018).

Chemical Synthesis

This compound and related compounds are valuable in synthesizing five-membered heterocycles, demonstrating broad substrate scope and high yields. These reactions are significant for developing new chemical entities with potential applications in various scientific fields (Goldberg et al., 2012).

Advanced Material Development

Innovative applications of isothiocyanates include their use in fluorescent bioprobes for specific and photostable mitochondrion imaging. This application is crucial for real-time monitoring of biological processes such as mitophagy, demonstrating the versatility of isothiocyanates in advanced material science (Zhang et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Cyclohexanone, indicates that it is a flammable liquid and vapor, and it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for Isothiocyanatocycloheptane are not mentioned in the search results, there are general future directions for the field of isothiocyanates. For instance, the new generation of surgical robots for ICH will facilitate quantitative, precise, individualized, standardized treatment strategies for ICH . Another future direction involves the development of heterocycles, which have not been used in this field so far .

Mechanism of Action

Target of Action

Isothiocyanatocycloheptane, a member of the isothiocyanate family, has been studied for its chemoprotective activities . The primary targets of this compound are proteins, particularly those with sulfur-centered nucleophiles, such as protein cysteine residues . These targets play a crucial role in various cellular processes, including detoxification, inflammation, apoptosis, and cell cycle regulation .

Mode of Action

This compound interacts with its protein targets through a process known as covalent modification. This interaction leads to changes in the function of these proteins, which can result in various cellular responses . For instance, this compound can induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the detoxification pathway, where it enhances the body’s ability to detoxify and eliminate harmful compounds . It also influences the inflammation pathway by inhibiting proinflammatory responses . Furthermore, this compound can affect cell cycle regulation and apoptosis pathways, leading to cell cycle arrest and programmed cell death .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on its interaction with its targets and the affected pathways. At a molecular level, this compound can modulate the function of transcription factors, leading to changes in the expression of networks of genes . At a cellular level, it can induce cytoprotective responses, inhibit inflammation, cause cell cycle arrest, and trigger apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . Moreover, the physiological environment within the body, including the presence of other molecules and cellular conditions, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Isothiocyanatocycloheptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, including this compound . This interaction is crucial for the bioactivation of glucosinolates and the subsequent release of isothiocyanates. Additionally, this compound can interact with proteins involved in detoxification pathways, such as glutathione S-transferases, enhancing their activity and promoting the conjugation of isothiocyanates with glutathione .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant response elements and the expression of cytoprotective genes . This activation helps in mitigating oxidative stress and enhancing cellular defense mechanisms. Furthermore, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to cysteine residues in proteins, leading to the formation of thiourea adducts . This binding can result in the inhibition or activation of specific enzymes, depending on the target protein. For example, this compound can inhibit histone deacetylases, leading to changes in chromatin structure and gene expression . Additionally, it can modulate the activity of transcription factors, such as NF-κB, thereby influencing inflammatory responses and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in its temporal effects. This compound is relatively stable under physiological conditions but can undergo hydrolysis over time, leading to the formation of degradation products . Long-term studies have shown that prolonged exposure to this compound can result in sustained activation of antioxidant pathways and persistent changes in gene expression . The compound’s effects may diminish over time due to its gradual degradation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing adverse effects . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through conjugation with glutathione, catalyzed by glutathione S-transferases . This conjugation facilitates the excretion of this compound and its metabolites from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms involving ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which facilitates its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, it can accumulate in the mitochondria, influencing mitochondrial function and cellular metabolism . The subcellular localization of this compound is essential for its precise regulation of cellular processes.

properties

IUPAC Name

isothiocyanatocycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNJAJWMDQTLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383643
Record name isothiocyanatocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81542-16-7
Record name isothiocyanatocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81542-16-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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